Para-Bromobenzyl vs. Para-Bromophenyl: Physicochemical and Conformational Differentiation
The 4-bromobenzyl analog (CID 16781639) differs from the 4-bromophenyl analog (CID 2912208, CAS 91348-51-5) by a single methylene (–CH₂–) spacer between the pyrrolidinone nitrogen and the aromatic ring. This spacer increases the rotatable bond count from 2 to 3 and marginally alters computed XLogP3 [1]. The methylene group introduces an additional degree of conformational freedom, which can affect the orientation of the bromophenyl ring within hydrophobic enzyme pockets such as the BACE-1 S2′ subsite, where aryl appendage geometry is critical for sub-micromolar inhibitory activity [2].
| Evidence Dimension | Rotatable Bond Count and Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Rotatable bonds: 3; XLogP3: 1.1; MW: 298.13 g/mol [1] |
| Comparator Or Baseline | 1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid (CID 2912208): Rotatable bonds: 2; XLogP3: 1.2; MW: 284.11 g/mol [1] |
| Quantified Difference | Δ Rotatable Bonds = +1; Δ XLogP3 = –0.1; Δ MW = +14.02 Da |
| Conditions | Computed properties from PubChem (XLogP3 algorithm, Cactvs descriptor engine) |
Why This Matters
The additional rotatable bond in the benzyl analog provides greater conformational sampling, which can be advantageous for induced-fit binding to flexible protein pockets but may incur an entropic penalty; procurement decisions must align with the conformational requirements of the target binding site.
- [1] PubChem. Compound Summaries: CID 16781639 (1-(4-bromobenzyl)-5-oxopyrrolidine-3-carboxylic acid) and CID 2912208 (1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid). Computed physicochemical properties. View Source
- [2] Serena, M. et al. (2024). Identification of BACE-1 inhibitors through directed C(sp³)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry. Sub-micromolar BACE-1 inhibition depends on aryl appendage interaction with S2′ subsite. View Source
